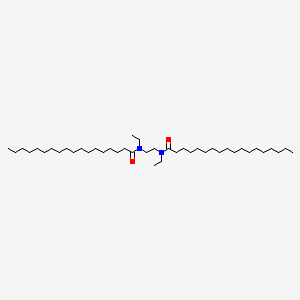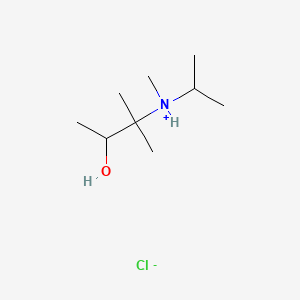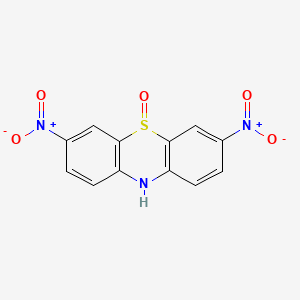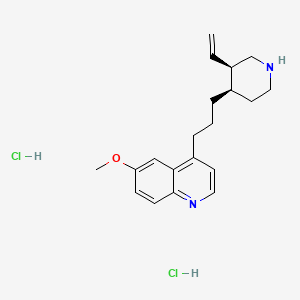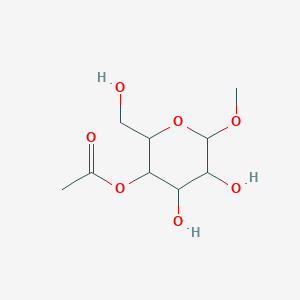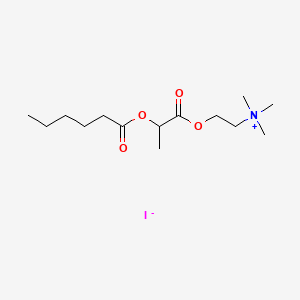
2-Methylheptyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylheptyl acrylate is an organic compound with the molecular formula C11H20O2. It is an ester derived from acrylic acid and 2-methylheptanol. This compound is primarily used in the production of polymers and copolymers, which are essential in various industrial applications such as adhesives, coatings, and sealants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylheptyl acrylate can be synthesized through the esterification of acrylic acid with 2-methylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction scheme is as follows:
Acrylic Acid+2-Methylheptanol→2-Methylheptyl Acrylate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of distillation techniques helps in purifying the ester by removing any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylheptyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators to form poly(this compound).
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 2-methylheptanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Free Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.
Acid/Base Catalysts: For hydrolysis reactions.
Nucleophiles: For addition reactions.
Major Products
Poly(this compound): From polymerization.
Acrylic Acid and 2-Methylheptanol: From hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Methylheptyl acrylate is widely used in scientific research due to its versatility:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: Its polymers are used in the development of biomedical materials, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research is ongoing into its potential use in medical adhesives and coatings for medical devices.
Wirkmechanismus
At the molecular level, 2-Methylheptyl acrylate participates in free radical polymerization, where the double bond in its structure reacts with other monomers to form long chains of polymers. This process involves the initiation, propagation, and termination steps typical of free radical polymerization. The resulting polymeric materials exhibit enhanced mechanical and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethylhexyl Acrylate (2-EHA)
- n-Butyl Acrylate (BA)
- Isooctyl Acrylate
Uniqueness
2-Methylheptyl acrylate is unique due to its specific molecular structure, which imparts distinct properties to the resulting polymers. Compared to 2-Ethylhexyl Acrylate and n-Butyl Acrylate, this compound provides better weatherability and enhanced scrub resistance in coatings. Its polymers also exhibit superior flexibility and adhesion properties, making it a preferred choice in high-performance applications .
Eigenschaften
CAS-Nummer |
67952-49-2 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
2-methylheptyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-10(3)9-13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3 |
InChI-Schlüssel |
IJGPXKDCRJMTQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


